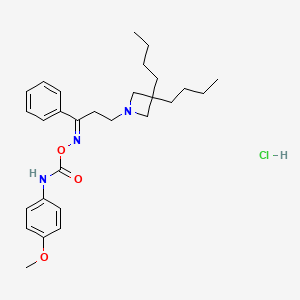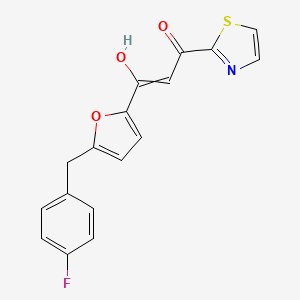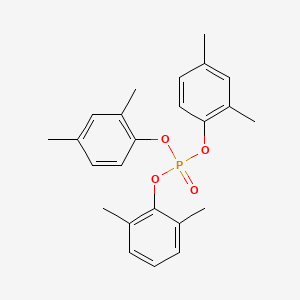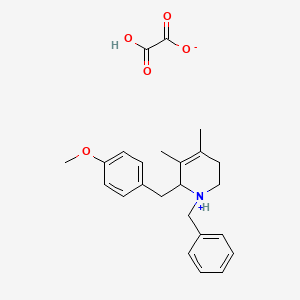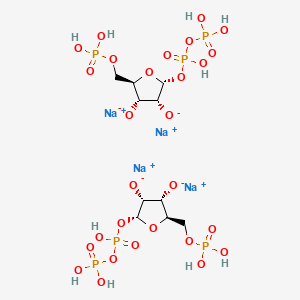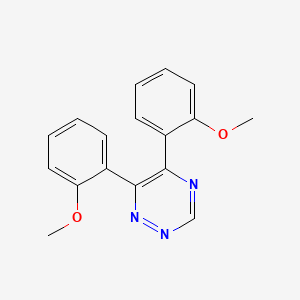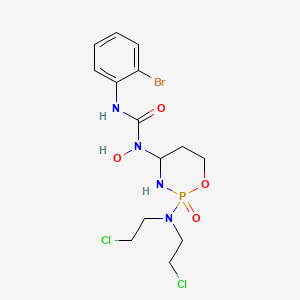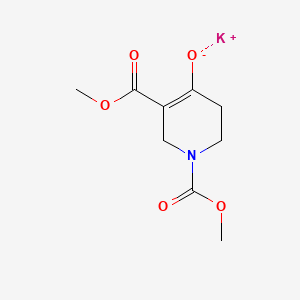
Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability under certain conditions .
Preparation Methods
The synthesis of Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate typically involves a series of chemical reactions that include the use of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, water, and formic acid . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate is unique due to its specific structure and reactivity. Similar compounds include other pyridine derivatives, which may have different substituents and properties. The uniqueness of this compound lies in its specific reactivity and stability under certain conditions .
Properties
CAS No. |
83898-39-9 |
|---|---|
Molecular Formula |
C9H12KNO5 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
potassium;1,5-bis(methoxycarbonyl)-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C9H13NO5.K/c1-14-8(12)6-5-10(9(13)15-2)4-3-7(6)11;/h11H,3-5H2,1-2H3;/q;+1/p-1 |
InChI Key |
DCISWTNKJMVBTO-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(CCN(C1)C(=O)OC)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



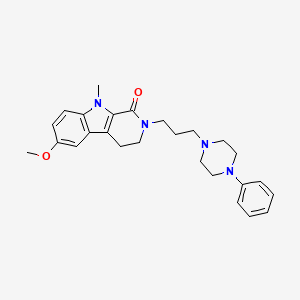
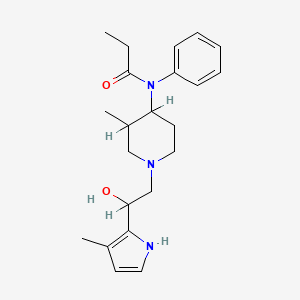
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)


